3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aryl fluorinated building block.
Scientific Research Applications
Synthesis Methods : The compound has been synthesized using a simplified method, avoiding the extensive use of concentrated hydrochloric acid and sulfuric acid, which benefits industrial production (Wang Bao-jie, 2006).
Anticancer Activity : Fluorinated analogues of this compound, utilized in the Wittig synthesis of fluoro-substituted stilbenes, have shown potential in anticancer applications, especially in the synthesis of fluoro analogues of combretastatins, known for their cell growth inhibitory properties (N. Lawrence et al., 2003).
Bioconversion Studies : The white-rot fungus Bjerkandera adusta has been studied for its potential to produce novel halogenated aromatic compounds, including those with a fluorine atom on the aromatic ring, like 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (F. R. Lauritsen & A. Lunding, 1998).
Intramolecular Charge Transfer : Studies on similar compounds have analyzed their absorption and fluorescence characteristics, exploring their potential in spectroscopy and photophysical applications (N. Rajendiran & T. Balasubramanian, 2008).
Chemosensors : Derivatives of this compound have been used in the development of chemosensors, particularly for detecting bioactive zinc(II) in cancer cells, illustrating its potential in biological imaging and diagnostic applications (M. M. Patil et al., 2018).
Structural Transformations : Research has been conducted on the structural transformations of similar compounds under cryogenic conditions, which is crucial for understanding their physical and chemical properties in various environments (G. O. Ildız et al., 2018).
Synthesis of Chalcone Derivatives : The compound has been used in the synthesis of chalcone derivatives and their evaluation as antioxidants, highlighting its role in pharmaceutical and health-related research (Chairul Rijal et al., 2022).
Vanillin Synthesis : Related compounds have been synthesized for use as intermediates in vanillin production, an important ingredient in food flavoring, perfumery, and pharmaceutical industries (Tan Ju & Liao Xin, 2003).
Selective Sensing Applications : Research on related compounds shows their utility in the selective sensing of metal ions, which is significant for environmental monitoring and biomedical diagnostics (Sanjoy Kumar Sheet et al., 2017).
Halogenated Compound Metabolism : Studies on the metabolism of halogenated compounds, including those similar to this compound, in fungi have provided insights into natural biotransformation processes, relevant in environmental and pharmaceutical contexts (H. Beck et al., 2000).
Safety and Hazards
Future Directions
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde may be used to synthesize other compounds, such as 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . These compounds could potentially have applications in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aryl fluorinated building block It’s known to be used in the synthesis of other compounds , which suggests that its targets could be the enzymes or proteins involved in these synthesis reactions.
Mode of Action
It’s known to be used in the synthesis of 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-n-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . This suggests that it might interact with its targets through chemical reactions to form these compounds.
Biochemical Pathways
Given its role in the synthesis of other compounds , it’s likely that it’s involved in the biochemical pathways related to these compounds.
Result of Action
Given its role in the synthesis of other compounds , it’s likely that its action results in the formation of these compounds.
Biochemical Analysis
Biochemical Properties
It may interact with various enzymes, proteins, and other biomolecules in the context of its role as a building block in the synthesis of more complex compounds .
Cellular Effects
Derivatives of this compound have been shown to exhibit cytoprotective activity against H2O2 induced oxidative stress in human umbilical vein endothelial cells .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-fluoro-4-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGOFUKAJDPHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344640 | |
Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79418-78-3 | |
Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79418-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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